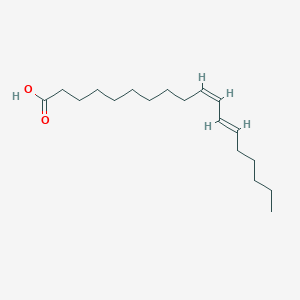

10Z,12E-Octadecadienoic acid

Übersicht

Beschreibung

10Z,12E-Octadecadienoic acid, also known as (10Z,12E)-10,12-Octadecadienoic acid, is a type of fatty acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Synthesis Analysis

Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure; the use of an educt with a conjugated double bond system for the synthesis of (10 E, 12 E -octadecadienoic acid; and the Suzuki cross coupling for the synthesis of (7 E ,9 Z )-octadecadienoic acid .Molecular Structure Analysis

The molecular formula of 10Z,12E-Octadecadienoic acid is C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .Physical And Chemical Properties Analysis

10Z,12E-Octadecadienoic acid has 20 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . It has a van der Waals molecular volume of 329.62, a topological polar surface area of 37.3, one hydrogen bond donor, and two hydrogen bond acceptors . Its logP is 5.88, and its molar refractivity is 86.99 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives : Research has focused on synthesizing various forms of octadecadienoic acids, including different isomers, to explore their potential applications. For instance, Kellersmann, Steinhart, and Francke (2006) discussed various approaches for synthesizing these acids, such as using an enyne-substructure and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).

Biological Activity and Health Applications : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid and found moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009). Similarly, Hayshi et al. (1998) isolated hydroxy acids from rice bran, demonstrating significant antitumor activity in both in vitro and in vivo models (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).

Industrial and Chemical Applications : Various studies have explored the conversion of linoleic acid into valuable hydroperoxides, highlighting the utility of these compounds in industrial processes. For instance, Villaverde et al. (2013) discussed the efficient conversion of linoleic acid into hydroperoxides using a cloned lipoxygenase, showcasing potential applications in chemical engineering (Villaverde, Santos, Haarmann, Neto, Simões, Domingues, & Silvestre, 2013).

Analytical and Separation Techniques : The complexity of conjugated linoleic acid isomers has led to advancements in analytical techniques. Roach, Mossoba, Yurawecz, and Kramer (2002) detailed methods for the chromatographic separation and identification of these isomers, which are crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

Eigenschaften

IUPAC Name |

(10Z,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-MUIOLIGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-cis,12-trans-Linoleic Acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester](/img/no-structure.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)